molecular formula C21H25N5O6 B1675047 ロメトレキソール CAS No. 106400-81-1

ロメトレキソール

カタログ番号: B1675047
CAS番号: 106400-81-1
分子量: 443.5 g/mol
InChIキー: ZUQBAQVRAURMCL-DOMZBBRYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ロメトレキソールは、葉酸アナログであり、抗プリン抗葉酸化合物です。 1985年にテイラーとその同僚によって合成されました メトトレキセートはジヒドロ葉酸レダクターゼを阻害しますが、ロメトレキソールはプリン生合成に関与する酵素であるグリシンアミドリボヌクレオチドホルミルトランスフェラーゼ(GARFT)を標的にします この化合物は、肺がん、大腸癌、乳がんを含むさまざまながんの治療における可能性について調査されてきました .

2. 製法

ロメトレキソールは、葉酸の修飾を含む一連の化学反応によって合成されます。 合成経路は通常、次の手順を含みます :

    出発物質: 合成は、葉酸または葉酸誘導体から始まります。

    化学修飾: 還元、アルキル化、ホルミル化などのさまざまな化学反応が、葉酸構造を修飾するために使用されます。

    最終生成物: 最終生成物であるロメトレキソールは、精製および結晶化プロセスを経て得られます。

ロメトレキソールの工業生産方法は、同様の化学反応を使用して大規模合成を行い、高収率と高純度を実現するように最適化されています。 温度、圧力、溶媒の選択などの反応条件は、一貫性と品質を確保するために慎重に制御されます .

科学的研究の応用

Lometrexol has a wide range of scientific research applications, including:

作用機序

ロメトレキソールは、プリンのデノボ合成に関与する酵素であるグリシンアミドリボヌクレオチドホルミルトランスフェラーゼ(GARFT)を阻害することで効果を発揮します 。 GARFTを阻害することにより、ロメトレキソールは、DNAとRNAの合成に不可欠なプリンヌクレオチドの産生を阻害します。 この阻害は、細胞増殖の阻害をもたらし、急速に分裂する癌細胞においてアポトーシスを誘導します .

6. 類似の化合物との比較

ロメトレキソールは、葉酸アナログまたは抗葉酸として知られる化合物のクラスに属します。類似の化合物には以下が含まれます。

    メトトレキセート: ジヒドロ葉酸レダクターゼを阻害し、がん治療や自己免疫疾患に使用されます。

    ペメトレキセド: 葉酸代謝に関与する複数の酵素を阻害し、非小細胞肺がんや中皮腫の治療に使用されます。

    プララトレキセート: ジヒドロ葉酸レダクターゼを標的にし、末梢T細胞リンパ腫の治療に使用されます。

    ラルチトレキセド: チミジル酸シンターゼを阻害し、大腸癌の治療に使用されます.

ロメトレキソールは、グリシンアミドリボヌクレオチドホルミルトランスフェラーゼの特異的な阻害という点でユニークであり、プリン生合成の研究と、特定のがんに対する潜在的な治療薬としての貴重なツールとなります .

生化学分析

Biochemical Properties

Lometrexol is a tight-binding antifolate inhibitor of the purine de novo enzyme glycinamide ribonucleotide formyltransferase (GARFT) . It has a high affinity for the α-folate receptor (α-FR), a low capacity folate transporter that is highly overexpressed in some epithelial tumors .

Cellular Effects

Lometrexol has shown significant activity against a broad panel of solid tumors . It has been found to induce a unique gene expression signature in cells . In addition, it has been associated with a fall in hematocrit, hemoglobin, and platelet count, indicating that the cumulative toxicity of Lometrexol is related to tissue concentration and not plasma pharmacokinetics .

Molecular Mechanism

Lometrexol inhibits the first folate-dependent enzyme in de novo purine biosynthesis . It is activated by folypolyglutamate synthetase . Lometrexol has a 6-fold higher affinity for FRα than LY309887 and both compounds have higher affinity for the α isoform compared to the β isoform .

Temporal Effects in Laboratory Settings

In laboratory settings, Lometrexol has shown a shift in metabolic activity toward increased purine synthesis . Over time, red blood cell (RBC) Lometrexol levels rise, long after plasma Lometrexol is undetectable .

Dosage Effects in Animal Models

In animal models, Lometrexol has shown significant activity against a broad panel of solid tumors . Tumors with MLL3 and/or MLL4 mutations were highly sensitive to Lometrexol in vitro and in vivo, both in culture and in animal models of cancer .

Metabolic Pathways

Lometrexol is involved in the purine de novo synthesis pathway . It inhibits the key enzyme of purine synthesis glycinamide ribonucleotide formyltransferase (GARFT) .

Transport and Distribution

Lometrexol is transported into cells via the ubiquitously expressed reduced-folate carrier . It also has a high affinity for the α-folate receptor (α-FR), a low capacity folate transporter that is highly overexpressed in some epithelial tumors .

Subcellular Localization

It is known that Lometrexol accumulates in the α-FR/endosomal apparatus, leading to slow release into the cytoplasm

準備方法

Lometrexol is synthesized through a series of chemical reactions involving the modification of folic acid. The synthetic route typically involves the following steps :

    Starting Material: The synthesis begins with folic acid or a folic acid derivative.

    Chemical Modifications: Various chemical reactions, including reduction, alkylation, and formylation, are employed to modify the folic acid structure.

    Final Product: The final product, lometrexol, is obtained through purification and crystallization processes.

Industrial production methods for lometrexol involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and quality .

化学反応の分析

ロメトレキソールは、次のようないくつかのタイプの化学反応を受けます。

    酸化: ロメトレキソールは特定の条件下で酸化され、さまざまな酸化生成物を形成します。

    還元: 還元反応はロメトレキソールの構造を改変し、生物学的活性を変化させる可能性があります。

    置換: ロメトレキソールは、特定の官能基が他の官能基に置き換えられる置換反応を受けます。

これらの反応で使用される一般的な試薬や条件には、強力な酸化剤、還元剤、触媒などがあります。 これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります .

4. 科学研究への応用

ロメトレキソールは、以下を含む幅広い科学研究への応用があります。

類似化合物との比較

Lometrexol is part of a class of compounds known as folate analogues or antifolates. Similar compounds include:

    Methotrexate: Inhibits dihydrofolate reductase and is used in cancer treatment and autoimmune diseases.

    Pemetrexed: Inhibits multiple enzymes involved in folate metabolism and is used in the treatment of non-small cell lung cancer and mesothelioma.

    Pralatrexate: Targets dihydrofolate reductase and is used in the treatment of peripheral T-cell lymphoma.

    Raltitrexed: Inhibits thymidylate synthase and is used in the treatment of colorectal cancer.

Lometrexol is unique in its specific inhibition of glycinamide ribonucleotide formyltransferase, making it a valuable tool for studying purine biosynthesis and a potential therapeutic agent for certain cancers .

特性

IUPAC Name

(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQBAQVRAURMCL-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909998
Record name N-{4-[2-(4-Hydroxy-2-imino-1,2,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106400-81-1
Record name Lometrexol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106400811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lometrexol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12769
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-{4-[2-(4-Hydroxy-2-imino-1,2,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106400-81-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOMETREXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P3AVY8A7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lometrexol
Reactant of Route 2
Reactant of Route 2
Lometrexol
Reactant of Route 3
Lometrexol
Reactant of Route 4
Lometrexol
Reactant of Route 5
Lometrexol
Reactant of Route 6
Lometrexol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。